

Initial characterization of 4-Dibenzofuranol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Dibenzofuranol

Cat. No.: B176198

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An In-depth Technical Guide on the Initial Characterization of **4-Dibenzofuranol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry, material science, and environmental studies. The introduction of a hydroxyl group to the dibenzofuran scaffold can significantly alter its physicochemical properties and biological activity. This technical guide provides a comprehensive summary of the initial characterization of **4-Dibenzofuranol** (also known as Dibenzo[b,d]furan-4-ol), a specific isomer with potential as a synthetic intermediate and bioactive molecule. This document consolidates available data on its physicochemical properties, general synthesis strategies, toxicological profile based on related compounds, and a proposed metabolic pathway. It is important to note that while the compound is commercially available, detailed experimental data, particularly comprehensive spectral analyses and specific biological activity assays, are not extensively reported in publicly accessible literature. This guide aims to provide a foundational understanding for researchers and to highlight areas requiring further investigation.

Physicochemical Properties

The fundamental physicochemical properties of **4-Dibenzofuranol** have been established and are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

Property	Value	References
CAS Number	19261-06-4	[1][2][3]
Molecular Formula	C ₁₂ H ₈ O ₂	[1][2]
Molecular Weight	184.19 g/mol	[1][2]
Appearance	Pale peach, fluffy crystalline powder	[1]
Melting Point	125 °C	[1][2]
Density	1.326 ± 0.06 g/cm ³ (Predicted)	[1][2]
Storage Conditions	2-8°C, Store under inert gas (Nitrogen)	[1]

Synthesis Methodologies

A specific, detailed experimental protocol for the synthesis of **4-Dibenzofuranol** is not readily available in the surveyed literature. However, general and efficient methods for the construction of the dibenzofuran core are well-documented. The most prominent strategies involve the intramolecular cyclization of diaryl ethers, typically catalyzed by transition metals like palladium.

General Experimental Protocol (Representative Method):

The synthesis of 4-substituted dibenzofurans can be approached via a palladium-catalyzed intramolecular C-H activation/arylation of an appropriate diaryl ether precursor.

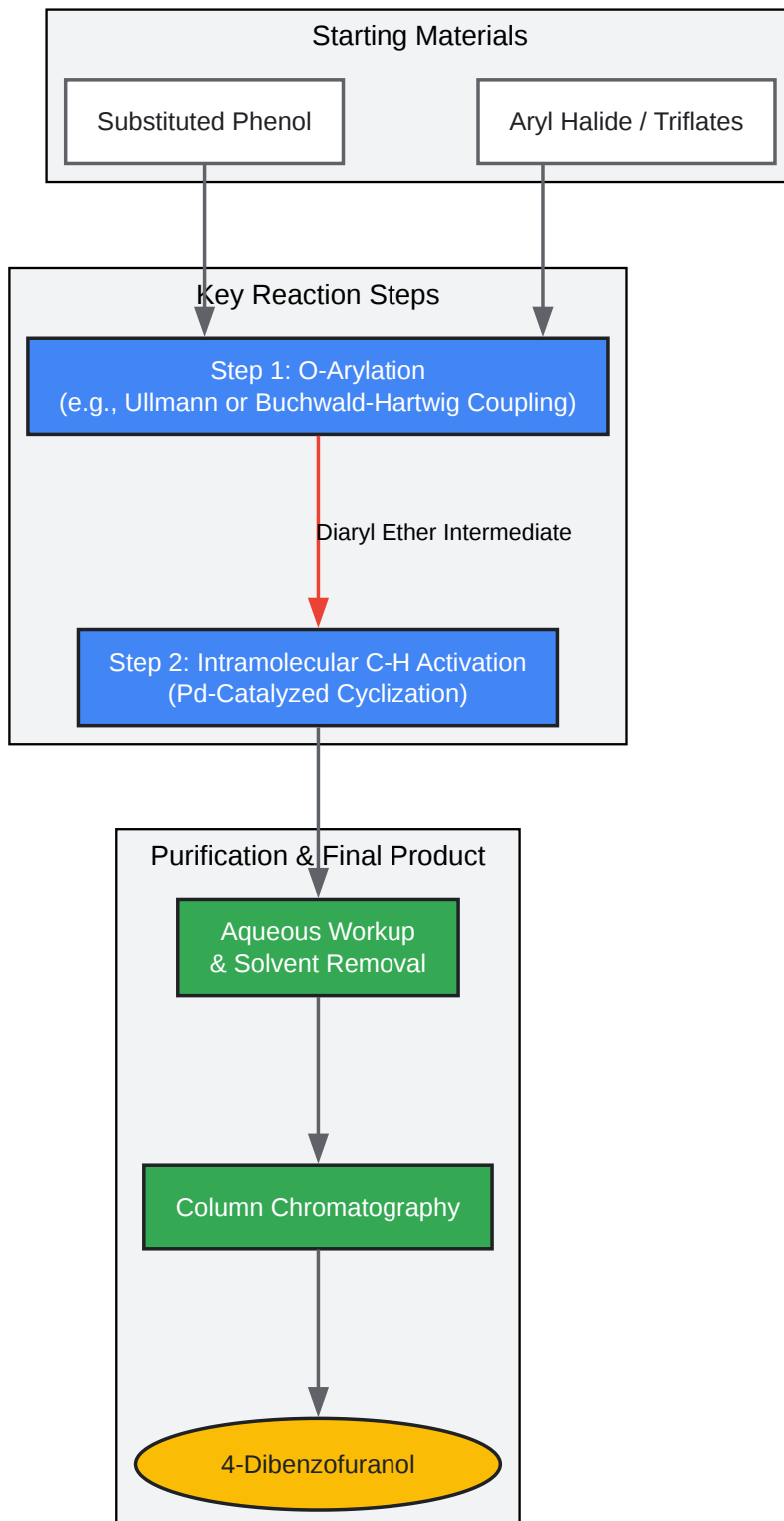
- **Precursor Synthesis:** An o-iododiaryl ether is first synthesized. This can be achieved in a one-pot reaction through the sequential iodination and O-arylation of a phenol.[4]
- **Cyclization:** The o-iododiaryl ether is dissolved in a suitable solvent (e.g., DMF, toluene).
- **Catalyst and Base:** A palladium catalyst (e.g., reusable Pd/C or Pd(OAc)₂) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) are added to the reaction mixture.[4][5]
- **Reaction Conditions:** The mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the dibenzofuran derivative.

It is crucial to note that reaction conditions such as temperature, solvent, choice of catalyst, and base must be optimized for the specific synthesis of **4-Dibenzofuranol**.

Generalized Synthesis Workflow for Dibenzofurans

[Click to download full resolution via product page](#)Caption: Generalized workflow for the synthesis of **4-Dibenzofuranol**.

Spectral and Analytical Characterization

A comprehensive set of experimental spectra for **4-Dibenzofuranol** is not available in public databases. The following table summarizes the expected spectral characteristics based on the chemical structure and data from analogous compounds. These predictions are intended for guidance and require experimental verification.

Technique	Expected Characteristics
¹ H NMR	- Aromatic Protons (7H): Multiple signals expected in the δ 7.0-8.5 ppm range. The proton ortho to the hydroxyl group would likely appear at a higher field (more shielded) compared to other dibenzofuran protons. Protons adjacent to the furan oxygen are typically the most deshielded. - Hydroxyl Proton (1H): A broad singlet, typically in the δ 5.0-9.0 ppm range, whose chemical shift is dependent on solvent and concentration.
¹³ C NMR	- Aromatic Carbons (12C): At least 6 unique signals expected in the aromatic region (δ 100-160 ppm). The carbon bearing the hydroxyl group (C4) would be significantly shielded, appearing at a higher field (e.g., δ ~150-155 ppm). Carbons of the furan ring (quaternary) would appear at the lower field end of the aromatic region.
IR Spectroscopy	- O-H Stretch (Phenolic): A strong, broad absorption band around 3200-3600 cm ⁻¹ . - C-H Stretch (Aromatic): Peaks typically above 3000 cm ⁻¹ . - C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm ⁻¹ region. - C-O Stretch (Aryl Ether & Phenol): Strong, characteristic bands in the 1200-1300 cm ⁻¹ region.
Mass Spectrometry (EI)	- Molecular Ion (M ⁺): A strong peak expected at m/z = 184. - Key Fragments: Loss of CO (m/z = 156) and HCO (m/z = 155) are common fragmentation pathways for phenolic compounds.

Biological and Toxicological Profile

Biological Activity

While specific bioactivity data for **4-Dibenzofuranol** is limited, the dibenzofuran scaffold is present in numerous natural and synthetic compounds with significant pharmacological properties. Research indicates that **4-Dibenzofuranol** serves as a valuable precursor in synthesizing molecules with potential therapeutic applications.

Activity Class	Findings Related to Dibenzofurans
Antimicrobial	4-Dibenzofuranol has been used as a key intermediate in the synthesis of novel homoisoflavonoids that were evaluated for antimycobacterial properties.[6]
Anticancer	Various dibenzofuran derivatives have demonstrated potent anticancer and antibacterial activities.[7]
General Bioactivity	The broader class of benzofuran derivatives exhibits a vast range of biological activities, including anti-tumor, anti-oxidative, anti-inflammatory, and antiviral effects.

Toxicological Summary and Safety

No specific toxicological studies (e.g., LD₅₀) for **4-Dibenzofuranol** were identified. The toxicological profile is inferred from data on the parent compound, dibenzofuran, and general precautions for handling phenolic aromatic compounds. Dibenzofuran itself is considered to have relatively low toxicity.[7] However, its chlorinated derivatives (PCDFs) are known to be highly toxic.

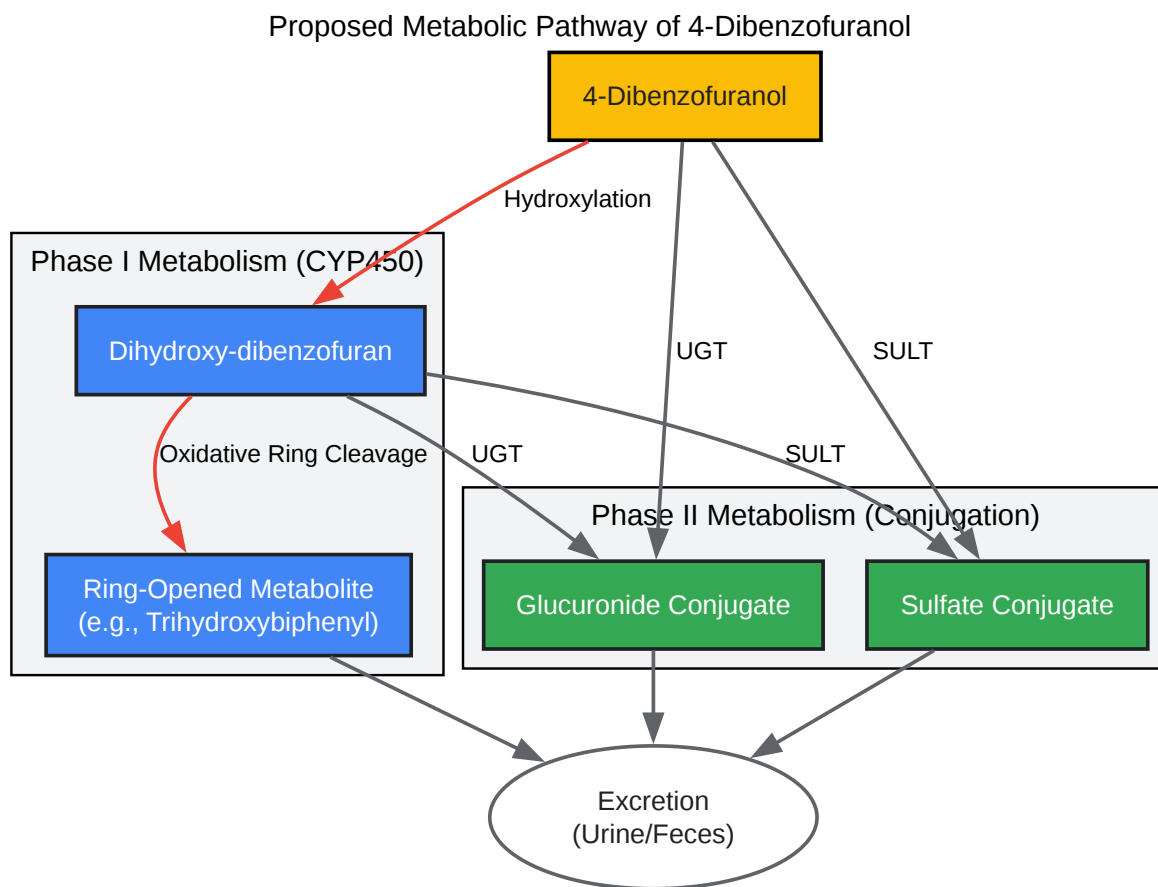
Safety and Handling Precautions:

Precaution	Description
Personal Protective Equipment	Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
Ventilation	Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
In case of Contact	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water.
Fire Safety	Use dry chemical, carbon dioxide, or foam extinguishers. Emits toxic fumes under fire conditions.
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.

Proposed Metabolic Pathway

The metabolism of **4-Dibenzofuranol** has not been specifically studied. However, based on the known metabolic pathways of the parent compound dibenzofuran and other benzofuran derivatives, a probable metabolic route can be proposed. Metabolism likely proceeds through Phase I and Phase II reactions in the liver.

- **Phase I Metabolism:** The primary Phase I reaction for dibenzofuran involves hydroxylation mediated by cytochrome P450 enzymes. For **4-Dibenzofuranol**, further hydroxylation at other positions on the aromatic rings is expected, leading to dihydroxy-dibenzofuran metabolites. This is followed by oxidative cleavage of the furan ring, a known pathway for furan-containing compounds.
- **Phase II Metabolism:** The hydroxyl groups of **4-Dibenzofuranol** and its hydroxylated metabolites are expected to undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.



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Caption: Proposed metabolic fate of **4-Dibenzofuranol** via Phase I and Phase II reactions.

Conclusion

4-Dibenzofuranol is a well-defined chemical compound with established physicochemical properties. It holds potential as a building block for the synthesis of complex, biologically active molecules, particularly in the antimicrobial field. However, this review highlights a significant gap in the publicly available scientific literature regarding its detailed experimental characterization. There is a clear need for comprehensive studies to report its spectral data (NMR, IR, MS), to elucidate its specific biological activities through targeted assays, and to determine its precise toxicological and metabolic profiles. Such data would be invaluable for its full exploitation by researchers in drug discovery and materials science.

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- To cite this document: BenchChem. [Initial characterization of 4-Dibenzofuranol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176198#initial-characterization-of-4-dibenzofuranol]

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